[2] (See various supplier websites like for details on mechanism of action against HIV)
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide, commonly referred to as AMD 3465 (hexahydrobromide), is a synthetic compound characterized by its complex structure and significant biological activity. This compound is primarily known for its role as a potent and selective antagonist of the chemokine receptor CXCR4, exhibiting an eight-fold higher affinity for this receptor compared to AMD 3100. The inhibition of CXCR4 is particularly relevant in the context of human immunodeficiency virus entry into cells and the mobilization of hematopoietic stem cells in vivo .
The molecular formula for AMD 3465 (hexahydrobromide) is C24H38N6·6HBr, with a molecular weight of approximately 896.1 g/mol. The compound's structure includes a pyridine ring, a tetrazacyclotetradecane core, and a phenylmethyl group, which together contribute to its unique pharmacological properties .
AMD 3465 hexahydrobromide acts as an antagonist of CXCR4, a chemokine receptor found on the surface of various cell types, including immune cells and certain HIV strains. CXCR4 normally binds to a chemokine called SDF-1α, which plays a role in cell migration and proliferation []. By binding to CXCR4, AMD 3465 hexahydrobromide prevents SDF-1α from binding and thereby disrupts the signaling pathway mediated by CXCR4 [].
In the context of HIV infection, CXCR4 is used by certain HIV strains (X4 strains) to enter host cells. By blocking CXCR4, AMD 3465 hexahydrobromide can inhibit the entry of these HIV strains into cells. Additionally, inhibiting CXCR4 signaling can mobilize hematopoietic stem cells from the bone marrow into the bloodstream, making them more readily available for collection in stem cell transplantation procedures [].
Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The products formed depend on the specific reaction conditions employed.
The primary biological activity of AMD 3465 (hexahydrobromide) lies in its antagonistic effect on the CXCR4 receptor. By inhibiting the binding of stromal cell-derived factor 1 alpha (SDF-1α) to CXCR4, AMD 3465 effectively blocks pathways critical for HIV entry into host cells. In vitro studies have demonstrated that AMD 3465 potently inhibits the replication of X4 HIV strains with an IC50 value ranging from 1 to 10 nM while showing no effect on CCR5-using (R5) viruses .
Additionally, research indicates that AMD 3465 can rescue osteoblasts from apoptosis induced by high glucose levels, suggesting potential applications in metabolic disorders .
The synthesis of AMD 3465 (hexahydrobromide) involves multiple steps:
The synthetic route typically employs organic solvents and catalysts under controlled temperatures to ensure high yield and purity.
AMD 3465 stands out due to its superior affinity for CXCR4 and its dual function in both antiviral activity and stem cell mobilization, making it a unique candidate in therapeutic development .
Interaction studies involving AMD 3465 focus on its binding affinity and selectivity towards the CXCR4 receptor. These studies reveal that AMD 3465 exhibits significantly higher affinity compared to other antagonists like AMD 3100. The molecular mechanism involves competitive inhibition where AMD 3465 effectively prevents SDF-1α from binding to CXCR4, thereby blocking downstream signaling pathways critical for HIV entry and stem cell mobilization .
The macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane (cyclam) has been a cornerstone in coordination chemistry since its first synthesis in 1965 via the reaction of 1,3-dibromopropane with ethylenediamine. Cyclam’s rigid 14-membered ring structure, featuring four secondary amines, enables strong binding to transition metals such as Ni²⁺, Cu²⁺, and Co³⁺, forming stable complexes with alternating five- and six-membered chelate rings. Early applications focused on metallopharmaceuticals, including chromium(III) complexes for photophysical studies and cobalt/nickel complexes for catalytic applications. The discovery of cyclam’s ability to inhibit HIV-1 entry via CXCR4 receptor antagonism in the 1990s marked a pivotal shift toward biomedical applications.
AMD 3465 (systematic name: N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine) emerged as a monomacrocyclic derivative designed to address the pharmacokinetic limitations of bicyclams like AMD3100. Unlike AMD3100, which contains two cyclam rings linked by a phenylenebis(methylene) group, AMD 3465 replaces one cyclam moiety with a pyridinylmethylene substituent. This structural simplification reduces the compound’s overall charge (+2 vs. +4 for AMD3100), enhancing solubility and mitigating cellular toxicity. The hexahydrobromide salt form (C₂₄H₄₄Br₆N₆) further improves stability and aqueous solubility.
AMD 3465 exemplifies the strategic C-functionalization of cyclam to optimize ligand-metal interactions and biological activity. Its synthesis involves sequential alkylation and click chemistry steps, enabling precise modification of the macrocyclic scaffold. Biologically, AMD 3465 serves as a potent CXCR4 antagonist, inhibiting HIV-1 X4-tropic viral entry with IC₅₀ values of 1–10 nM. Beyond virology, it has been radiolabeled with ⁹⁹ᵐTc and ¹⁸F for imaging CXCR4 expression in cancers, underscoring its dual role in therapeutics and diagnostics.
CXCR4, a chemokine receptor critical for immune cell trafficking and stem cell mobilization, is overexpressed in >20 cancer types. AMD 3465 binds CXCR4 with high specificity, blocking interactions with its natural ligand CXCL12 and the HIV-1 envelope protein gp120. Key mechanistic features include: